methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate is a synthetic organic compound that has drawn significant attention in the scientific community for its potential applications across various fields, including chemistry, biology, medicine, and industry. This compound boasts a complex chemical structure, characterized by its pyrazolopyridopyrimidine core and benzoate ester functional group, which endows it with unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate, several synthetic routes can be employed. A common approach involves the condensation of 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine with benzenesulfonyl chloride, followed by esterification with methanol. The reaction typically occurs under mild conditions, utilizing a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: For industrial production, the synthesis can be scaled up by using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving automated control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize the compound, leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the benzoate ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, facilitated by nucleophiles such as amines or thiols, under basic conditions.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
In Chemistry: The unique structure of methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds.
In Biology: The compound’s biological activity is being explored for its potential as an enzyme inhibitor. Its structure suggests it may interact with specific biological targets, potentially modulating enzyme activity.
In Medicine: Researchers are investigating its potential as a lead compound for drug development, particularly for diseases where enzyme inhibition is therapeutic, such as cancer or inflammatory diseases.
In Industry: The compound’s reactivity and stability make it suitable for use in the manufacture of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. It is hypothesized to bind to active sites of enzymes, inhibiting their catalytic activity. This inhibition could occur through competitive or non-competitive binding, depending on the enzyme and the compound's affinity for the binding site.
Comparison with Similar Compounds
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate can be compared to other compounds with similar structural motifs, such as:
Methyl 4-((8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate: Lacks the 2-methyl group, altering its reactivity and biological activity.
Methyl 4-((2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate: Contains an additional methyl group, which may impact its interaction with molecular targets and overall stability.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications. As studies continue to uncover its properties and mechanisms, its utility is likely to expand, highlighting its importance in the realm of synthetic organic chemistry and beyond.
Biological Activity
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate is a complex compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate the pyrazolo-pyridopyrimidine core within a benzoate framework. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with sulfonyl groups demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. It has been observed to induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, it may inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in tumor cells.
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory effects. It shows strong inhibitory activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's . Additionally, its interaction with bovine serum albumin (BSA) suggests potential for drug delivery applications due to favorable binding characteristics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to specific active sites on enzymes like CDK2 and AChE, the compound can effectively inhibit their function.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways leads to programmed cell death in cancerous cells.
- Antimicrobial Action : The sulfonyl group enhances the compound's ability to penetrate bacterial membranes and disrupt essential cellular processes.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Activity : A recent study evaluated various derivatives against multiple bacterial strains. The results indicated that compounds with similar structures showed up to 70% inhibition against Staphylococcus aureus , demonstrating significant antibacterial potential .
- Anticancer Research : In vitro studies have shown that this compound can reduce viability in several cancer cell lines by inducing apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
methyl 4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)27(24,25)15-5-3-13(4-6-15)18(23)26-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSMTQYROFFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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